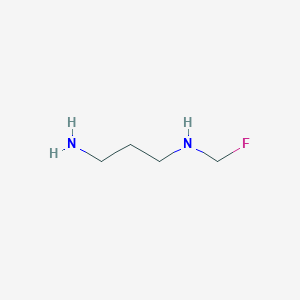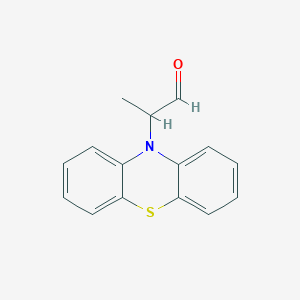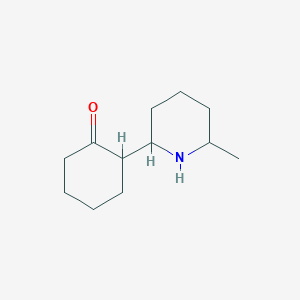
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C₁₂H₂₁NO It is a derivative of piperidine and cyclohexanone, featuring a piperidine ring substituted with a methyl group at the 6-position and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpiperidin-2-yl)cyclohexan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 1,5-diaminopentane, cyclization can be achieved using suitable reagents and conditions.
Cyclohexanone Attachment: The final step involves the attachment of the cyclohexanone moiety to the piperidine ring. This can be achieved through nucleophilic addition reactions, where the piperidine derivative reacts with cyclohexanone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced at specific positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(6-Methylpiperidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpiperidin-2-yl)cyclopentan-1-one: A structurally similar compound with a cyclopentanone moiety instead of cyclohexanone.
2,6-Dimethylpiperidin-4-one: Another piperidine derivative with two methyl groups at the 2 and 6 positions and a ketone group at the 4 position.
Uniqueness
2-(6-Methylpiperidin-2-yl)cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both piperidine and cyclohexanone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(6-methylpiperidin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9-5-4-7-11(13-9)10-6-2-3-8-12(10)14/h9-11,13H,2-8H2,1H3 |
InChI Key |
VCUXWXURESZNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


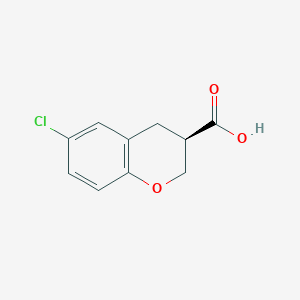
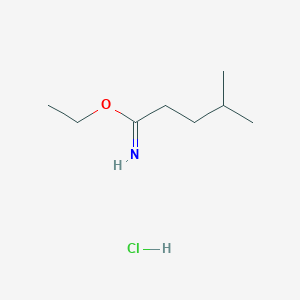
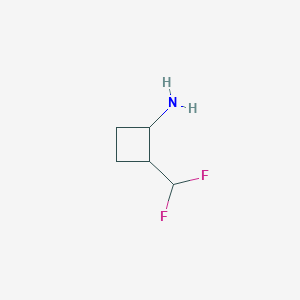
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
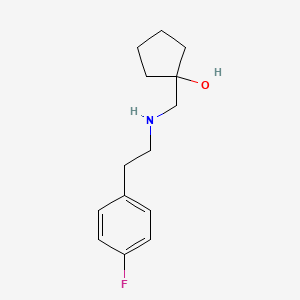


![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
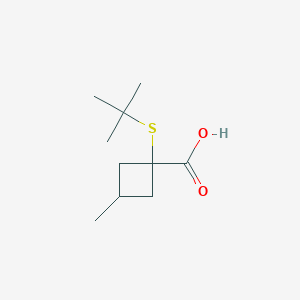

![3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one](/img/structure/B13341067.png)
